Cas no 2445784-80-3 (3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers)
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-ol
- Z4478518955
- 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers
-
- MDL: MFCD32692391
- Inchi: 1S/C7H10N2OS/c8-7-9-6(3-11-7)4-1-5(10)2-4/h3-5,10H,1-2H2,(H2,8,9)
- InChI Key: AFVORHIRGSPOPX-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1CC(C1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- XLogP3: 0.6
- Topological Polar Surface Area: 87.4
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26865915-0.05g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-26865915-0.1g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-26865915-0.25g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-26865915-0.5g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-26865915-1.0g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-26865915-2.5g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-26865915-5.0g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 | |
| Enamine | EN300-26865915-10.0g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol |
2445784-80-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
| Enamine | EN300-26865915-1g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers |
2445784-80-3 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-26865915-5g |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers |
2445784-80-3 | 95% | 5g |
$3065.0 | 2023-09-11 |
3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol, Mixture of diastereomers
Research Brief on 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol (Mixture of Diastereomers) and Its Applications in Chemical Biology and Medicine
The compound 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol (CAS: 2445784-80-3), a mixture of diastereomers, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutane-thiazole hybrid structure, presents promising potential as a versatile scaffold for drug discovery and development. Recent studies have explored its applications in targeting various biological pathways, particularly in the context of inflammation, oncology, and infectious diseases.
One of the key attributes of this compound is its stereochemical complexity, which arises from the presence of multiple chiral centers. The mixture of diastereomers offers a valuable opportunity to investigate structure-activity relationships (SAR) in drug design. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, to isolate and characterize individual diastereomers. These efforts have revealed significant differences in biological activity, highlighting the importance of stereochemistry in optimizing therapeutic efficacy.
In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory effects on a panel of kinases implicated in inflammatory diseases. The results demonstrated selective inhibition of key kinases, such as JAK3 and SYK, with IC50 values in the low micromolar range. Notably, one of the diastereomers exhibited superior potency and selectivity, suggesting its potential as a lead compound for further optimization. Molecular docking studies further elucidated the binding interactions, providing insights into the structural determinants of activity.
Another area of interest is the application of 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol in antimicrobial drug development. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported its activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by time-kill assays and electron microscopy. These findings underscore its potential as a novel antibiotic scaffold, particularly in the face of rising antimicrobial resistance.
Beyond its direct therapeutic applications, this compound has also been explored as a chemical probe for studying biological pathways. Its ability to modulate specific protein-protein interactions (PPIs) has made it a valuable tool in chemical biology. For instance, a recent Nature Chemical Biology paper described its use in elucidating the role of thiazole-containing metabolites in cellular signaling. The study leveraged the compound's fluorescent properties to track its intracellular distribution and binding partners, providing new insights into metabolic regulation.
In conclusion, 3-(2-amino-1,3-thiazol-4-yl)cyclobutan-1-ol (Mixture of diastereomers) represents a multifaceted molecule with broad applications in drug discovery and chemical biology. Its unique structural features, combined with promising biological activities, make it a compelling subject for ongoing research. Future studies should focus on further optimizing its pharmacological properties, exploring additional therapeutic targets, and advancing its development toward clinical applications.
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